REACTION_SMILES
|
[NH2:1][c:2]1[nH:3][c:4](=[O:18])[c:5]2[c:6]([n:7]1)[cH:8][cH:9][n:10]2[CH2:11][c:12]1[cH:13][cH:14][cH:15][cH:16][cH:17]1.[P:19]([Cl:20])([Cl:21])([Cl:22])=[O:23]>>[NH2:1][c:2]1[n:3][c:4]([Cl:21])[c:5]2[c:6]([n:7]1)[cH:8][cH:9][n:10]2[CH2:11][c:12]1[cH:13][cH:14][cH:15][cH:16][cH:17]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1nc2ccn(Cc3ccccc3)c2c(=O)[nH]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
Nc1nc(Cl)c2c(ccn2Cc2ccccc2)n1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |